molecular formula C26H26FN3OS B11986081 3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B11986081
M. Wt: 447.6 g/mol
InChI Key: OMRXPKXOTFXCKQ-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique substituents, including a tert-butylphenyl group, a fluorobenzylsulfanyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of Substituents: The tert-butylphenyl, fluorobenzylsulfanyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to hydrogenated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrogenated triazole derivatives.

    Substitution Products: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazole: Lacks the specific substituents found in the target compound.

    5-(2-Fluorobenzyl)-4H-1,2,4-triazole: Contains the fluorobenzyl group but lacks other substituents.

    4-(4-Methoxyphenyl)-1,2,4-triazole: Contains the methoxyphenyl group but lacks other substituents.

Uniqueness

The uniqueness of 3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole lies in its combination of substituents, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C26H26FN3OS

Molecular Weight

447.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C26H26FN3OS/c1-26(2,3)20-11-9-18(10-12-20)24-28-29-25(32-17-19-7-5-6-8-23(19)27)30(24)21-13-15-22(31-4)16-14-21/h5-16H,17H2,1-4H3

InChI Key

OMRXPKXOTFXCKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4F

Origin of Product

United States

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